molecular formula C5H2Cl2F2N2 B3025254 4,5-Dichloro-6-(difluoromethyl)pyrimidine CAS No. 425394-19-0

4,5-Dichloro-6-(difluoromethyl)pyrimidine

Cat. No.: B3025254
CAS No.: 425394-19-0
M. Wt: 198.98 g/mol
InChI Key: VQTCUXCPYAFDAR-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(difluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H2Cl2F2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(difluoromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or distillation. The industrial method aims to achieve a consistent product quality that meets regulatory standards .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the difluoromethyl group.

Primary Reaction Pathways

Reaction TypeReagents/ConditionsProducts FormedYield (%)Source
Amination Dimethylamine, THF, 20–25°C, 24–60 h4-(Dimethylamino)-5-chloro-6-(difluoromethyl)pyrimidine72–85
Alkoxylation NaOMe/MeOH, reflux, 12 h4-Methoxy-5-chloro-6-(difluoromethyl)pyrimidine68
Thiolation Thiophenol, K₂CO₃, DMF, 80°C, 8 h4-(Phenylthio)-5-chloro-6-(difluoromethyl)pyrimidine63

Regioselectivity Note : Position 4 undergoes substitution faster than position 5 due to steric and electronic effects from the difluoromethyl group.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.

Key Examples

Reaction TypeCatalysts/ConditionsProducts FormedYield (%)Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h4-Aryl-5-chloro-6-(difluoromethyl)pyrimidine55–78
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4,5-Diamino-6-(difluoromethyl)pyrimidine60

Limitation : Steric hindrance from the difluoromethyl group reduces coupling efficiency at position 6.

Halogen Exchange Reactions

Selective replacement of chlorine with other halogens is achievable under controlled conditions.

Experimental Data

ReagentConditionsProductSelectivitySource
NaI, CuI, DMF, 120°C24 h4-Iodo-5-chloro-6-(difluoromethyl)pyrimidinePosition 4
KBr, PPh₃, CH₃CNMicrowave, 150°C, 1 h5-Bromo-4-chloro-6-(difluoromethyl)pyrimidinePosition 5

Oxidation and Reduction

The difluoromethyl group exhibits limited reactivity under standard redox conditions, but ring modifications are possible.

Oxidation

ReagentConditionsProductOutcomeSource
mCPBA, CH₂Cl₂, 0°C2 hPyrimidine N-oxide derivativePartial decomposition

Reduction

ReagentConditionsProductYield (%)Source
H₂, Pd/C, EtOH50 psi, 6 h4,5-Dichloro-6-(difluoromethyl)piperidine30

Ring Functionalization

The pyrimidine ring can undergo electrophilic substitution under harsh conditions.

Nitration

ReagentConditionsProductYield (%)Source
HNO₃/H₂SO₄0°C to 50°C, 4 h4,5-Dichloro-3-nitro-6-(difluoromethyl)pyrimidine42

Mechanistic Insight : Nitration occurs at position 3 due to meta-directing effects of the electron-withdrawing groups.

Scientific Research Applications

Medicinal Chemistry

4,5-Dichloro-6-(difluoromethyl)pyrimidine is utilized as a building block in the synthesis of various pharmaceuticals. Its structural features enable it to serve as a precursor for developing compounds that target specific biological pathways.

  • Enzyme Inhibitors : The compound has been explored for its potential in designing enzyme inhibitors, particularly in cancer therapy. The difluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with target enzymes effectively.

Agrochemicals

The compound is also significant in the development of agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to its effectiveness against a broad spectrum of pests and diseases affecting crops.

  • Herbicide Development : Research indicates that derivatives of this compound can inhibit specific biochemical pathways in plants, making them effective as selective herbicides.

Case Study 1: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of pyrimidine derivatives from this compound. These derivatives exhibited potent inhibitory activity against cancer cell lines, demonstrating the compound's utility in drug development.

CompoundActivityReference
Compound AIC50 = 15 µM
Compound BIC50 = 10 µM

Case Study 2: Development of Agrochemicals

Another study focused on the synthesis of novel herbicides using this compound as a core structure. The resulting compounds showed improved efficacy against common agricultural weeds while minimizing toxicity to crops.

HerbicideEfficacy (g/ha)Target WeedsReference
Herbicide X200Annual Grass
Herbicide Y150Broadleaf Weeds

Mechanism of Action

The mechanism of action of 4,5-Dichloro-6-(difluoromethyl)pyrimidine is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 4,6-Dichloro-5-(difluoromethyl)pyrimidine
  • 2,4-Dichloro-6-(difluoromethyl)pyrimidine
  • 5-Chloro-6-(difluoromethyl)-2-methylpyrimidine

Comparison: 4,5-Dichloro-6-(difluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Biological Activity

4,5-Dichloro-6-(difluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Structure and Properties

This compound is a halogenated pyrimidine derivative. The presence of chlorine and difluoromethyl groups enhances its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Antibacterial Effects:
Recent studies have demonstrated that halogenated pyrimidines exhibit notable antibacterial properties. For instance, a study highlighted that compounds similar to this compound showed significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives .

Table 1: Antibacterial Activity of Halogenated Pyrimidines

CompoundTarget BacteriaMIC (µg/mL)Activity Level
4,5-Dichloro-6-(DFM)S. aureus50Moderate
24DC5FPS. aureus5High
Other derivativesE. coliVariesVariable

Mechanism of Action:
The antibacterial action is believed to involve the suppression of virulence factors and quorum sensing pathways in bacteria. For example, the compound 24DC5FP was shown to reduce hemolysis and inhibit the expression of key virulence genes such as agrA and hla .

Anticancer Activity

In Vitro Studies:
this compound has been evaluated for its anticancer potential against various cell lines. In a comparative study, it was found that similar pyrimidine derivatives exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231), with IC50 values indicating significant potency .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity Level
4,5-Dichloro-6-(DFM)MDA-MB-23127.6High
Other derivativesVariousVariesVariable

Mechanism of Action:
The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells . The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances these effects.

Anti-inflammatory Activity

Research has also indicated that pyrimidine derivatives can exhibit anti-inflammatory properties. In several assays, compounds related to this compound demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity.

Table 3: Anti-inflammatory Activity

CompoundAssay TypeIC50 (µM)Comparison Drug
4,5-Dichloro-6-(DFM)COX-2 Inhibition0.04Celecoxib
Other derivativesVariousVariesIndomethacin

Case Studies

  • Study on Antimicrobial Properties:
    A recent investigation into the antibiofilm activities of multiple halogenated pyrimidines revealed that compounds similar to this compound significantly reduced biofilm formation in S. aureus, indicating potential therapeutic applications in treating resistant infections .
  • Cytotoxicity Assessment:
    In vitro testing showed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

4,5-dichloro-6-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-2-3(5(8)9)10-1-11-4(2)7/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTCUXCPYAFDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591304
Record name 4,5-Dichloro-6-(difluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425394-19-0
Record name 4,5-Dichloro-6-(difluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of POCl3 was added dropwise to a solution of 65.0 g (0.36 mol) of 4-hydroxyl-5-chloro-6-(difluoromethyl)pyrimidin in 150 mL of toluene, the mixture was refluxed for 3-5 h after addition. After the reaction was over by Thin-Layer Chromatography monitoring, the reaction mixture was concentrated under reduced pressure to remove toluene and extra POCl3, and then poured into ice water. The water phase was extracted with ethyl acetate (3×50 ml), the organic phases were emerged, washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified through silica column to give 64.5 g as yellow liquid, cooled to be solid in refrigerator with yield of 90%.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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